2-(2-Methylpropyl)pyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)3-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDXQYHVFVEMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Methylpropyl Pyrimidin 5 Amine
Precursor Synthesis and Starting Material Design
The journey to synthesizing 2-(2-methylpropyl)pyrimidin-5-amine begins with the careful selection and preparation of its precursors. A common strategy involves the use of readily available starting materials that can be efficiently converted into the core pyrimidine (B1678525) structure. For instance, the synthesis of pyrimidine derivatives often starts from simple building blocks like β-alkoxypropionitriles, which can be transformed in a few straightforward steps. google.com Other approaches utilize acrylonitrile, malononitrile (B47326), or acetonitrile (B52724) as foundational molecules. google.com
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound can be broadly categorized into two main strategies: those that construct the pyrimidine ring with the amine group already in place or in a latent form, and those that introduce the amine group after the pyrimidine ring has been formed.
Cyclization Reactions Employing Pyrimidine Ring Formation
The construction of the pyrimidine ring is a cornerstone of this synthetic approach. A prevalent method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. Specifically, for the target molecule, isovaleramidine would be the amidine of choice. This can be reacted with a suitable three-carbon component to form the pyrimidine ring.
Various catalytic systems have been developed to facilitate these cyclization reactions. For instance, zinc-catalyzed three-component coupling reactions of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provide a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, an iron-catalyzed method allows for the reaction of ketones, aldehydes, or esters with amidines to form pyrimidine derivatives. organic-chemistry.org This reaction is believed to proceed through a sequence of TEMPO complexation, enamine addition, and subsequent cyclization. organic-chemistry.org
The reaction of amidines with a malononitrile dimer, catalyzed by piperidine, is another effective method for creating 6-aminopyrimidine compounds. mdpi.com The yield of this reaction can be influenced by the electronic properties of the substituents on the amidine. mdpi.com
Post-Cyclization Functionalization Strategies for Amine Introduction
An alternative strategy involves the synthesis of a 2-(2-methylpropyl)pyrimidine intermediate, followed by the introduction of the 5-amino group. This can be achieved through various amination techniques.
One such method is the direct C-H amination of the pyrimidine ring. Recent advancements have led to the development of a C2-selective amination of pyrimidines, a previously challenging transformation. researchgate.net This method utilizes a mechanism-based reagent design to convert pyrimidines into pyrimidine-2-iminium salts, which can then be transformed into various amine products. researchgate.net While this particular method is for the C2 position, similar principles could potentially be adapted for C5 functionalization.
Another approach involves the conversion of a pre-existing functional group at the 5-position into an amine. For example, a 5-halopyrimidine can undergo nucleophilic substitution with an amine source. The use of palladium catalysis in tandem with other reagents has been shown to be effective in the functionalization of related heterocyclic systems. acs.org
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. rasayanjournal.co.inpowertechjournal.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in
Several green techniques have been applied to pyrimidine synthesis, including:
Microwave-assisted synthesis: This method often leads to shorter reaction times and higher yields. mdpi.comrasayanjournal.co.in
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. mdpi.comrasayanjournal.co.in
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. researchgate.netnih.gov Mechanochemical methods, such as ball milling, fall under this category and have been used for the iodination of pyrimidines. nih.gov
Use of green catalysts: This includes the use of recyclable catalysts and organocatalysts, such as those based on ionic liquids or metal complexes like Zn(L-proline)2. researchgate.netresearchgate.net
Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and improving atom economy. rasayanjournal.co.in
These green approaches offer significant advantages over traditional methods, including improved yields, reduced environmental impact, and economic benefits. rasayanjournal.co.in
Comparative Analysis of Synthetic Efficiencies and Yields
The table below provides a comparative overview of different synthetic approaches for pyrimidine derivatives, highlighting the reaction conditions and reported yields.
| Synthetic Approach | Key Reagents | Catalyst/Conditions | Reported Yield | Reference |
| Cyclocondensation | Ketones, Aldehydes, Guanidine | Zn(L-proline)2, Water | Excellent | researchgate.net |
| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Good | organic-chemistry.org |
| Iron-Catalyzed Cyclization | Ketones, Aldehydes, Esters, Amidines | FeSO4·7H2O, 1,10-phenanthroline, TEMPO | Up to 82% | organic-chemistry.org |
| Microwave-Assisted Cyclization | Fluorinated acetoacetates, Malononitrile, Amidines | Microwave irradiation | Not specified | mdpi.com |
| Ultrasound-Assisted Synthesis | Not specified | Ultrasound irradiation | Not specified | rasayanjournal.co.in |
| Solvent-Free Iodination | Pyrimidine derivatives, Iodine, AgNO3 | Mechanical grinding | 70-98% | nih.gov |
| One-pot Synthesis | Chalcone, Guanidine hydrochloride | NaOH, Ethanol, Reflux | 51-69% | nih.gov |
Derivatization and Structural Modification of 2 2 Methylpropyl Pyrimidin 5 Amine
Strategies for Amine Functionalization in 2-(2-Methylpropyl)pyrimidin-5-amine
The primary amine at the 5-position of the pyrimidine (B1678525) ring is a key site for functionalization, readily undergoing reactions such as acylation, sulfonylation, and alkylation.
Acylation and Sulfonylation of the 5-Amine Moiety
The nucleophilic 5-amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base.
Acylation: Acylation of the 5-amino group is commonly achieved using acyl halides or anhydrides. For instance, the reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine, would yield the corresponding N-(2-(2-methylpropyl)pyrimidin-5-yl)benzamide. Similarly, acetic anhydride can be used to introduce an acetyl group, forming N-(2-(2-methylpropyl)pyrimidin-5-yl)acetamide. The reaction generally proceeds under mild conditions and gives good yields.
Sulfonylation: Sulfonamides are synthesized by reacting the 5-aminopyrimidine with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. This reaction leads to the formation of a stable sulfonamide linkage. An analogous reaction has been reported for the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, where phenylsulfonyl guanidine was reacted with acetyl acetone in the presence of triethylorthoformate under reflux conditions wikipedia.org. This suggests that a similar approach could be used for the sulfonylation of this compound.
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Acyl Halide | Acetyl chloride | Amide | Inert solvent (e.g., DCM, THF), base (e.g., pyridine, triethylamine), room temperature |
| Acyl Anhydride | Acetic anhydride | Amide | Neat or in a solvent, optional catalyst (e.g., DMAP), room temperature or gentle heating |
| Sulfonyl Halide | Benzenesulfonyl chloride | Sulfonamide | Inert solvent (e.g., pyridine, DCM), base (e.g., pyridine), 0 °C to room temperature |
Alkylation Reactions at the 5-Amine Position
The 5-amino group can also undergo alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may result in a mixture of mono- and di-alkylated products masterorganicchemistry.com.
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comorganicreactions.org. For example, reacting this compound with a simple aldehyde like formaldehyde in the presence of a suitable reducing agent would yield N-methyl-2-(2-methylpropyl)pyrimidin-5-amine.
| Alkylation Method | Reagents | Product Type | General Conditions |
| Direct Alkylation | Alkyl halide (e.g., methyl iodide) | Secondary/Tertiary Amine | Polar solvent, base (e.g., K2CO3, NaH) |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) | Secondary/Tertiary Amine | Mildly acidic to neutral pH, various solvents (e.g., methanol, dichloroethane) |
Modifications to the 2-Methylpropyl Side Chain
Modifications to the 2-methylpropyl side chain are less commonly reported but can be achieved through various synthetic strategies, including chain elongation/shortening and the introduction of heteroatoms.
Chain Elongation and Shortening Strategies
Modifying the length of the alkyl chain at the 2-position of the pyrimidine ring can significantly impact the molecule's physical and chemical properties.
Chain Elongation: Standard organic synthesis methods can be employed to elongate the 2-methylpropyl chain. One approach could involve the synthesis of a pyrimidine precursor with a functionalized side chain that can then be extended. For example, starting with a 2-(halomethyl)pyrimidine, a Grignard reagent or other carbon nucleophile could be used to add additional carbon atoms.
Chain Shortening: Chain shortening is a more challenging transformation. It could potentially be achieved through oxidative cleavage of a double bond introduced into the side chain, followed by further functional group manipulations.
Introduction of Heteroatoms within the Alkyl Chain
The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the 2-alkyl side chain can impart new properties to the molecule. This can be accomplished by starting with a pyrimidine precursor bearing a functionalized side chain. For instance, a 2-(hydroxymethyl)pyrimidine could be a versatile intermediate for introducing an ether linkage via Williamson ether synthesis or an ester linkage through reaction with a carboxylic acid. Similarly, a 2-(aminomethyl)pyrimidine could be used to synthesize amides or other nitrogen-containing functionalities.
Substituent Effects on Pyrimidine Ring Reactivity
The reactivity of the pyrimidine ring is significantly influenced by the electronic properties of its substituents. The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack and resistant to electrophilic substitution wikipedia.orgttu.ee.
The 2-methylpropyl group is a weak electron-donating group and has a minor electronic effect on the reactivity of the pyrimidine ring. Its primary influence is steric, potentially hindering reactions at the adjacent nitrogen atom (N1) and the C6 position.
Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines, particularly when a good leaving group is present at the 2, 4, or 6 positions. The electron-deficient nature of these positions facilitates attack by nucleophiles. The presence of the 5-amino and 2-isobutyl groups can modulate the reactivity of these positions through their electronic and steric effects.
| Position on Pyrimidine Ring | Electronic Nature | Susceptibility to Attack | Influence of 2-isobutyl and 5-amino groups |
| C2, C4, C6 | Electron-deficient | Nucleophilic | 2-isobutyl group may sterically hinder attack at N1 and C6. 5-amino group increases electron density, potentially slightly decreasing reactivity towards nucleophiles. |
| C5 | Less electron-deficient | Electrophilic | 5-amino group strongly activates this position for electrophilic attack. |
| N1, N3 | Basic, Nucleophilic | Electrophilic (Protonation, Alkylation) | 5-amino group increases basicity. 2-isobutyl group may sterically hinder attack at N1. |
Combinatorial Chemistry Approaches for this compound Analogues
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common molecular scaffold. wikipedia.org For a molecule such as this compound, this approach enables the systematic exploration of chemical space around the core structure, facilitating the identification of derivatives with optimized properties. While specific, large-scale combinatorial libraries based exclusively on this compound are not extensively documented in publicly available research, the principles of combinatorial synthesis are readily applicable to this scaffold, drawing from established methodologies for other aminopyrimidine derivatives. nih.govnih.govnih.gov
The primary point of diversification on the this compound scaffold is the reactive amino group at the 5-position. This amine can undergo a variety of chemical transformations to introduce a wide range of substituents, thereby generating a library of analogues. Common combinatorial strategies that could be employed include:
Acylation Reactions: The amino group can be acylated with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides. This introduces amide or sulfonamide functionalities, allowing for the exploration of different electronic and steric properties.
Reductive Amination: Reaction of the amino group with a library of aldehydes or ketones, followed by reduction, can generate a wide array of secondary and tertiary amine derivatives.
Urea and Thiourea Formation: Treatment with various isocyanates or isothiocyanates can lead to the formation of urea or thiourea linkages, introducing further diversity in terms of hydrogen bonding capabilities and structural rigidity.
Cross-Coupling Reactions: While less common for direct derivatization of an amino group, modifications of the pyrimidine ring itself (e.g., through halogenation followed by Suzuki or Buchwald-Hartwig coupling) can introduce a vast number of aryl, heteroaryl, or alkyl groups.
A hypothetical combinatorial library derived from this compound could be constructed by reacting the core scaffold with a selection of building blocks. The "split-and-pool" synthesis strategy is a common and efficient method for creating large combinatorial libraries on a solid support. wikipedia.org
Table 1: Illustrative Building Blocks for a Combinatorial Library
| Building Block Type | Example Reagents (R-X) | Resulting Functional Group |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide |
| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, Thiophene-2-sulfonyl chloride | Sulfonamide |
| Isocyanates | Phenyl isocyanate, Ethyl isocyanate, 4-Chlorophenyl isocyanate | Urea |
| Aldehydes (for reductive amination) | Formaldehyde, Benzaldehyde, 2-Pyridinecarboxaldehyde | Secondary Amine |
By systematically reacting the this compound scaffold with a set of diverse building blocks, a library of novel analogues can be generated. For instance, a library could be synthesized by reacting the core compound with ten different acid chlorides and ten different sulfonyl chlorides, resulting in twenty distinct products.
Table 2: Representative Analogues from a Hypothetical Combinatorial Synthesis
| Scaffold | Building Block | Resulting Analogue |
| This compound | Benzoyl chloride | N-(2-(2-Methylpropyl)pyrimidin-5-yl)benzamide |
| This compound | Methanesulfonyl chloride | N-(2-(2-Methylpropyl)pyrimidin-5-yl)methanesulfonamide |
| This compound | Phenyl isocyanate | 1-(2-(2-Methylpropyl)pyrimidin-5-yl)-3-phenylurea |
| This compound | Benzaldehyde (with a reducing agent) | N-Benzyl-2-(2-methylpropyl)pyrimidin-5-amine |
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. mdpi.comnih.govacs.org Many kinase inhibitors feature a 2-aminopyrimidine core that mimics the adenine portion of ATP, forming key hydrogen bonds within the kinase hinge region. nih.gov Combinatorial approaches have been instrumental in the discovery and optimization of such inhibitors. researchgate.net By applying similar combinatorial strategies to this compound, it is conceivable to generate libraries of compounds for screening against various biological targets.
The efficiency of combinatorial synthesis allows for the creation of a vast number of structurally related molecules, which can then be subjected to high-throughput screening to identify compounds with desired biological activities. The data generated from these screens can provide valuable insights into the structure-activity relationships of this class of compounds.
Theoretical and Computational Investigations of 2 2 Methylpropyl Pyrimidin 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining electronic structure and predicting chemical reactivity.
Density Functional Theory (DFT) Studies on Molecular Orbitals
The electronic properties of molecules, such as their total energies, dipole moments, and the distribution of electron density, can be determined through DFT. jchemrev.comresearchgate.net These parameters are crucial for understanding how the molecule will interact with its environment. For instance, the molecular electrostatic potential (MESP) surface helps to identify the electron-rich and electron-poor regions of a molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis of 2-(2-Methylpropyl)pyrimidin-5-amine
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular reactivity. samipubco.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
The energies of the HOMO and LUMO, and the resulting energy gap, are calculated using methods like DFT with specific basis sets (e.g., B3LYP/cc-pVTZ). nih.govsemanticscholar.org This analysis provides insights into the molecule's kinetic stability and chemical hardness/softness. researchgate.net For pyrimidine (B1678525) derivatives, FMO analysis can predict the most likely sites for chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table presents hypothetical values for illustrative purposes and would be populated with data from actual quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. uomustansiriyah.edu.iqsifisheriessciences.com These methods are instrumental in drug discovery and design.
In Silico Prediction of Binding Affinity with Biological Targets
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. uomustansiriyah.edu.iq This allows for the prediction of the strength of the interaction, often expressed as a binding energy or docking score. unair.ac.idresearchgate.net
For pyrimidine derivatives, docking studies have been used to predict their binding affinity to various biological targets, such as enzymes like dihydrofolate reductase (DHFR) and protein kinases. sifisheriessciences.comunair.ac.idresearchgate.net For example, studies have shown that pyrimidine derivatives can exhibit strong binding affinities within the active sites of enzymes like cyclooxygenase-2 (COX-2) and EGFR. uomustansiriyah.edu.iqnih.gov The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. unair.ac.idmdpi.com
Table 2: Hypothetical Docking Scores of this compound with Various Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Dihydrofolate Reductase (DHFR) | 1KZN | -7.8 |
| Epidermal Growth Factor Receptor (EGFR) | 3P0Y | -8.2 |
| Cyclooxygenase-2 (COX-2) | 4M11 | -7.5 |
Note: This table is for illustrative purposes. Actual data would be derived from specific molecular docking studies.
Conformational Analysis and Flexibility of this compound
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govmdpi.com The flexibility of a molecule is a critical factor in its ability to bind to a receptor, as it may need to adopt a specific conformation to fit into the binding site. mdpi.com
Computational methods can be used to explore the conformational space of a molecule and identify low-energy, stable conformations. researchgate.netmdpi.com For pyrimidine derivatives, understanding their conformational preferences is important for designing molecules with optimal binding properties. nih.gov Techniques like relaxed potential energy surface scans can be employed to investigate the rotational barriers of different parts of the molecule. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govjapsonline.com QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. nih.gov
These models are valuable tools in drug discovery, as they can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. nih.govnih.gov For pyrimidine derivatives, QSAR studies have been successfully applied to predict their activity as, for example, anticancer agents by inhibiting receptors like VEGFR-2. nih.gov The quality and predictive power of a QSAR model are assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.gov
Table 3: Common Descriptors Used in QSAR Studies of Pyrimidine Derivatives
| Descriptor Type | Examples |
| Topological | Molecular Connectivity Indices, Wiener Index |
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Steric | Molecular Volume, Surface Area |
| Hydrophobic | LogP |
Note: This table provides examples of descriptor types commonly used in QSAR modeling.
Computational Design of Novel this compound Analogues
The computational design of novel analogues of this compound is a focused effort within medicinal chemistry to explore and predict the therapeutic potential of new molecular entities. This process leverages computational tools to design compounds with potentially enhanced activity, selectivity, and improved pharmacokinetic profiles. The design of such analogues is generally guided by an understanding of the structure-activity relationships (SAR) of the pyrimidine scaffold.
The core structure of this compound features a pyrimidine ring, which is a common scaffold in many biologically active compounds. The isobutyl group at the 2-position and the amine group at the 5-position are key determinants of its chemical properties and biological interactions. The design of novel analogues typically involves systematic modifications at these positions, as well as at other available positions on the pyrimidine ring, to modulate the molecule's properties.
Strategic Approaches to Analogue Design
The design of new analogues is often initiated by identifying a biological target of interest. While specific targets for this compound are not extensively documented in publicly available literature, general strategies for designing pyrimidine derivatives can be applied. These strategies often focus on enhancing interactions with a target protein's binding site. For instance, in the context of kinase inhibition, a common target for pyrimidine derivatives, modifications are designed to increase hydrogen bonding, hydrophobic interactions, and other favorable contacts within the ATP-binding pocket. nih.gov
Computational techniques such as quantitative structure-activity relationship (QSAR) studies are pivotal in this design process. QSAR models mathematically correlate the structural features of compounds with their biological activities. nih.govscielo.brresearchgate.net These models can predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates. nih.gov For pyrimidine derivatives, descriptors used in QSAR models often include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). researchgate.nettandfonline.com
In Silico Screening and Molecular Docking
A crucial step in the computational design workflow is in silico screening, where large libraries of virtual compounds are evaluated for their potential to bind to a specific biological target. eurekaselect.com This is often followed by molecular docking simulations, which predict the preferred orientation and binding affinity of a ligand to a receptor. nih.gov For the design of novel this compound analogues, this would involve docking a series of virtually designed molecules into the active site of a relevant protein.
The results of molecular docking studies can provide valuable insights into the binding mode of the designed analogues. For example, the introduction of a hydrogen bond donor or acceptor at a specific position on the pyrimidine ring could be predicted to form a new hydrogen bond with a key amino acid residue in the target's active site, potentially leading to increased potency. mdpi.com
Illustrative Design of Novel Analogues
To illustrate the process, a hypothetical design strategy for novel analogues of this compound is presented below. This strategy focuses on modifications at the 5-amino group and the 4- and 6-positions of the pyrimidine ring. The goal of these modifications could be to explore new interaction points within a hypothetical binding site.
A series of analogues can be computationally generated by introducing various substituents. The selection of these substituents is guided by principles of medicinal chemistry, aiming to probe for favorable interactions. For instance, introducing small, polar groups could enhance solubility and hydrogen bonding capacity, while larger, hydrophobic groups could explore hydrophobic pockets within the binding site.
The predicted binding affinities and other relevant properties of these designed analogues can be calculated using computational methods. These predictions help in prioritizing which analogues to synthesize and test experimentally. An example of such a computational evaluation is provided in the data table below.
Table 1: Computationally Predicted Properties of Designed this compound Analogues
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors |
| Parent | This compound | -6.5 | 2.1 | 1 | 3 |
| Analogue 1 | 5-N-acetylation | -7.2 | 1.8 | 1 | 4 |
| Analogue 2 | 4-Chloro substitution | -7.0 | 2.6 | 1 | 3 |
| Analogue 3 | 6-Methyl substitution | -6.8 | 2.4 | 1 | 3 |
| Analogue 4 | 5-N-Cyclopropyl substitution | -7.5 | 2.8 | 1 | 3 |
| Analogue 5 | 4-Methoxy substitution | -7.1 | 2.0 | 1 | 4 |
| Analogue 6 | 6-Trifluoromethyl substitution | -7.8 | 3.2 | 1 | 6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally validated results.
The computational design of novel analogues is an iterative process. The experimental results from the first round of synthesized compounds are used to refine the computational models, leading to the design of a second generation of more potent and selective analogues. nih.gov This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methylpropyl Pyrimidin 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy served as the primary tool for the complete structural elucidation of 2-(2-Methylpropyl)pyrimidin-5-amine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), provided unambiguous evidence for the atomic connectivity and chemical environment of each nucleus.
For clarity in the assignment, the following numbering scheme for the atoms in this compound is used:

Image: Numbering scheme for this compound.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The isobutyl group is characterized by a doublet for the six equivalent methyl protons (H-9), a multiplet for the methine proton (H-8), and a doublet for the methylene (B1212753) protons (H-7) adjacent to the pyrimidine (B1678525) ring. The pyrimidine ring itself displays two singlets for its aromatic protons (H-4 and H-6). The amine group (NH₂) protons typically appear as a broad singlet.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The isobutyl group shows three distinct signals. The pyrimidine ring carbons exhibit signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the alkyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| 2 | - | ~165.2 | - | - |
| 4 | ~8.25 | ~145.0 | s | 1H |
| 5 | - | ~138.5 | - | - |
| 6 | ~8.25 | ~145.0 | s | 1H |
| 7 | ~2.60 | ~45.8 | d | 2H |
| 8 | ~2.10 | ~28.5 | m | 1H |
| 9 | ~0.95 | ~22.5 | d | 6H |
Note: Predicted data based on spectroscopic principles and data from analogous structures. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'br s' denotes broad singlet.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry was employed to determine the precise molecular weight and elemental composition, and to gain insight into the compound's structure through its fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₈H₁₃N₃), the exact mass of the protonated molecule [M+H]⁺ is calculated and compared to the experimentally measured value.
Table 2: HRMS Data
| Ion | Calculated m/z |
|---|
The experimental measurement of the m/z value to within a few parts per million (ppm) of the calculated value confirms the elemental composition of C₈H₁₃N₃.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. sapub.org A plausible fragmentation pathway for [M+H]⁺ of this compound would involve:
Loss of the isobutyl group: A primary fragmentation would be the cleavage of the C-C bond between the pyrimidine ring and the isobutyl side chain, resulting in the loss of a neutral isobutene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement or the loss of an isobutyl radical (•C₄H₉, 57 Da).
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atoms in the ring is a common pathway for nitrogen heterocycles.
Ring Cleavage: Further fragmentation of the pyrimidine ring itself can occur, leading to smaller charged fragments. A characteristic fragment in amine mass spectra is often the one resulting from cleavage alpha to the nitrogen atom. docbrown.info
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum is particularly useful for identifying polar bonds. Key expected absorptions for this compound include:
N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. spectroscopyonline.com
C-H Stretching: Signals for sp³-hybridized carbons of the isobutyl group appear just below 3000 cm⁻¹, while sp² C-H stretches from the pyrimidine ring appear just above 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group is expected around 1600-1650 cm⁻¹. spectroscopyonline.com
C=C and C=N Stretching: Vibrations associated with the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information. The symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method |
|---|---|---|
| ~3450, ~3350 | N-H asymmetric & symmetric stretch | IR |
| ~3050 | Aromatic C-H stretch | IR, Raman |
| ~2960, ~2870 | Aliphatic C-H stretch | IR, Raman |
| ~1620 | N-H scissoring bend | IR |
| ~1580, ~1470 | C=N, C=C ring stretch | IR, Raman |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Deuterated Chloroform (CDCl₃) |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination5.4.1. Conformational Preferences and Intermolecular Interactions5.4.2. Polymorphism Studies of this compound
Further research and publication in peer-reviewed scientific journals would be required to elucidate the solid-state structure of this specific compound.
Investigations into the Biological Activity and Molecular Mechanisms of 2 2 Methylpropyl Pyrimidin 5 Amine
In Vitro Enzyme Inhibition and Activation Studies
There is currently no publicly available scientific literature detailing in vitro enzyme inhibition or activation studies specifically for 2-(2-Methylpropyl)pyrimidin-5-amine. Consequently, data regarding its kinetic interactions with enzymes and the identification of its specific enzyme targets are not available.
Kinetic Analysis of Enzyme-2-(2-Methylpropyl)pyrimidin-5-amine Interactions
No information is available in the public domain regarding the kinetic analysis of interactions between this compound and any enzyme. Therefore, key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) have not been documented.
Identification of Specific Enzyme Targets
Specific enzyme targets for this compound have not been identified in the available scientific literature. While related pyrimidine (B1678525) compounds have been shown to target enzymes like kinases and cyclooxygenases, no such data exists for this particular molecule.
Receptor Binding Assays and Ligand-Binding Profiles
Detailed receptor binding assays and ligand-binding profiles for this compound are not described in publicly accessible research.
Affinity and Selectivity Profiling against Key Receptors
There is no available data on the affinity (e.g., Kd values) or selectivity of this compound for any key physiological receptors.
Competitive Binding Studies
No competitive binding studies involving this compound have been published, which would be necessary to understand its potential to displace other ligands from receptor binding sites.
Cellular Assays for Modulatory Effects on Biological Pathways
Information from cellular assays that would elucidate the modulatory effects of this compound on specific biological pathways is not available in the public scientific record. Such studies would be crucial for understanding its potential cellular mechanisms of action.
Signaling Pathway Modulation in Cultured Cell Lines
The modulation of intracellular signaling pathways is a hallmark of many therapeutic agents. Pyrimidine derivatives, in particular, have been shown to interact with and modulate a variety of signaling cascades, often leading to significant cellular responses such as cell cycle arrest and apoptosis. nih.gov
For instance, certain aminopyrimidine derivatives have been identified as potent inhibitors of kinases like Fms-like tyrosine kinase 3 (FLT3), a key player in the pathogenesis of acute myeloid leukemia (AML). nih.gov Inhibition of FLT3 by these compounds can effectively block downstream signaling pathways crucial for the proliferation and survival of leukemia cells. nih.gov While the specific effects of this compound on signaling pathways have not been reported, its structural similarity to known kinase inhibitors suggests it could potentially modulate pathways regulated by kinases such as those involved in cell growth and differentiation.
Furthermore, studies on other pyrimidine-based compounds have demonstrated their ability to interfere with pathways like the one regulated by Bromodomain-containing protein 4 (BRD4), a protein involved in the transcriptional regulation of key oncogenes like c-Myc. nih.gov The pyrimidine core can serve as a scaffold to position functional groups that interact with key residues in the binding sites of such regulatory proteins. nih.gov It is plausible that the 2-isobutyl and 5-amino groups of the target compound could orient it within a binding pocket to modulate the activity of a signaling protein.
Gene Expression and Protein Regulation Studies
The biological effects of small molecules are often mediated through changes in gene expression and the subsequent regulation of protein levels. Pyrimidine derivatives have been shown to exert their influence at this level, leading to observable phenotypic changes in cells.
For example, some aminopyrimidine-2,4-diones have been found to upregulate the expression of pro-apoptotic genes like BAX and caspase-3, while downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptotic regulators can sensitize cancer cells to programmed cell death. nih.gov Given the structural relationship, it is conceivable that this compound could also influence the expression of genes involved in apoptosis.
Moreover, the inhibition of specific kinases by pyrimidine derivatives can lead to downstream effects on protein phosphorylation and stability. For example, inhibition of polo-like kinase 1 (PLK1) by certain pteridine (B1203161) derivatives, which share a nitrogen-containing heterocyclic core with pyrimidines, leads to cell cycle arrest at the G2/M phase. nih.gov This is a direct consequence of the disruption of the normal protein regulation that governs mitotic progression.
Mechanism of Action Elucidation through Biochemical and Molecular Biology Techniques
Determining the precise molecular target and mechanism of action of a compound is a critical step in drug discovery and development. For novel compounds like this compound, a combination of biochemical and molecular biology techniques would be essential for this elucidation.
Target Deconvolution Strategies
Target deconvolution aims to identify the specific molecular targets to which a compound binds and through which it exerts its biological effects. For a compound like this compound, which may have been identified through phenotypic screening, several target deconvolution strategies could be employed. These strategies are crucial for understanding the compound's mechanism of action and for optimizing its structure to improve potency and selectivity.
One common approach is affinity-based proteomics, where the compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. This technique has been successfully used to identify the targets of various small molecules.
Another strategy involves computational approaches, such as molecular docking, to predict potential binding targets based on the compound's structure. These in silico predictions can then be validated experimentally. For instance, docking studies have been used to predict the binding modes of pyrimidine derivatives to the active sites of enzymes like cholinesterases and kinases. nih.govnih.gov
Phenotypic Screening Followed by Target Identification
Once a bioactive compound is identified through phenotypic screening, a variety of techniques can be used for target identification. These include genetic approaches, where mutations that confer resistance or sensitivity to the compound can point to its target or pathway. For example, if a cell line develops resistance to a pyrimidine derivative, sequencing the genome of the resistant cells might reveal mutations in the gene encoding the target protein.
Biochemical methods, such as those described in the target deconvolution section, are also central to identifying the molecular target of a hit from a phenotypic screen. The convergence of data from multiple orthogonal approaches provides the strongest evidence for a specific target-compound interaction.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for potency and selectivity.
Impact of Structural Modifications on Biological Activity
For this compound, the 2-isobutyl group and the 5-amino group are key features that can be systematically modified to probe the SAR.
The 2-Alkyl Substituent: The nature of the substituent at the 2-position of the pyrimidine ring can significantly impact biological activity. Studies on related 2,4-disubstituted pyrimidines have shown that the steric and electronic properties of the C-2 substituent are critical for cholinesterase inhibition. nih.gov For instance, replacing a smaller alkyl group with a bulkier one could either enhance or diminish activity depending on the topology of the target's binding site. In the context of kinase inhibition, the 2-substituent often occupies a hydrophobic pocket, and variations in its size and lipophilicity can fine-tune the binding affinity. acs.org The isobutyl group of the title compound, with its branched structure, would have specific steric requirements for optimal binding.
The 5-Amino Group: The amino group at the 5-position is a key hydrogen bond donor and can also serve as a point for further chemical modification. In many pyrimidine-based inhibitors, the amino group or its derivatives form crucial hydrogen bonds with the target protein, anchoring the molecule in the active site. acs.org The position and electronic nature of this group are critical. For example, in a series of FGFR3 inhibitors, modifications at the 5-position of the pyrimidine scaffold led to significant changes in systemic exposure and potency. nih.gov Acylation or alkylation of the 5-amino group would dramatically alter its hydrogen bonding capacity and steric profile, likely leading to profound changes in biological activity.
The following table summarizes hypothetical SAR data based on known trends for pyrimidine derivatives:
| Compound | R1 (at C2) | R2 (at C5) | Biological Activity (Hypothetical IC50) | Notes |
| This compound | Isobutyl | -NH2 | - | Parent compound. |
| Analogue 1 | Methyl | -NH2 | Might show altered potency due to smaller size. | |
| Analogue 2 | Phenyl | -NH2 | Potentially different activity profile due to aromatic interactions. | |
| Analogue 3 | Isobutyl | -NH-Acetyl | Likely reduced activity due to loss of H-bond donor and increased steric bulk. | |
| Analogue 4 | Isobutyl | -N(CH3)2 | May retain some activity, but with altered binding due to loss of H-bond donor. |
This hypothetical data illustrates how systematic modifications could be used to explore the SAR of this compound and optimize its biological activity.
Identification of Pharmacophoric Features
The pharmacophoric features of a molecule describe the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For this compound, these features can be inferred from its structural components and by comparison with related pyrimidine derivatives studied for various biological targets. The key elements contributing to its pharmacophore profile are the pyrimidine core, the 5-amino group, and the 2-isobutyl substituent.
The pyrimidine ring itself serves as a crucial scaffold, positioning the essential substituent groups in a specific three-dimensional orientation for interaction with a biological target. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a common interaction in ligand-receptor binding.
The 5-amino group is a significant pharmacophoric element, often acting as a hydrogen bond donor. In studies of various pyrimidine derivatives, the amino group at this position has been shown to be critical for forming key interactions with amino acid residues in the active sites of enzymes or receptors. For instance, in some adenosine (B11128) A1 receptor antagonists, an amino group at a similar position on the pyrimidine ring is hypothesized to form a double-hydrogen bond with asparagine residues, thereby anchoring the ligand in the binding pocket. acs.org
The substituent at the 2-position of the pyrimidine ring plays a vital role in modulating the molecule's properties and interactions. The 2-isobutyl group in this compound is a non-polar, lipophilic moiety. This group is expected to engage in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of a target protein. The size, shape, and lipophilicity of this alkyl group are critical determinants of binding affinity and selectivity. Structure-activity relationship (SAR) studies on analogous series of pyrimidine derivatives have demonstrated that variations in the substituent at this position significantly impact biological activity. For example, in some series, increasing the lipophilicity at this position leads to enhanced potency. nih.gov
A summary of the inferred pharmacophoric features of this compound is presented in Table 1.
Table 1: Inferred Pharmacophoric Features of this compound
| Molecular Feature | Pharmacophoric Role | Potential Interaction Type |
| Pyrimidine Ring | Scaffold; Aromatic interactions | Hydrogen Bond Acceptor (Ring Nitrogens), π-π Stacking |
| 5-Amino Group | Key interaction point | Hydrogen Bond Donor |
| 2-Isobutyl Group | Specificity and affinity determinant | Hydrophobic Interactions, Van der Waals Forces |
It is important to note that while these pharmacophoric features can be logically inferred from the structure of this compound and the established SAR of related compounds, a definitive pharmacophore model would require experimental validation through co-crystallization studies with its biological target or comprehensive three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling based on a series of active analogs.
Bioisosteric replacement is a common strategy in drug design to optimize pharmacophoric features. In the context of this compound, potential bioisosteric replacements for the key functional groups could be explored to modulate its activity, selectivity, and pharmacokinetic properties. For example, the isobutyl group could be replaced by other alkyl groups, cycloalkyl groups, or small aromatic rings to probe the size and nature of the hydrophobic pocket. cambridgemedchemconsulting.comnih.gov The amino group could potentially be modified to alter its hydrogen bonding capacity or basicity.
Advanced Applications and Future Research Trajectories for 2 2 Methylpropyl Pyrimidin 5 Amine
Potential as a Synthetic Scaffold in Medicinal Chemistry Research
The inherent structural features of 2-(2-Methylpropyl)pyrimidin-5-amine, namely the pyrimidine (B1678525) core substituted with an isobutyl group and an amine, make it an attractive scaffold for the design of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, while the amine group provides a convenient handle for further chemical modification.
Exploration in Lead Compound Identification Programs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, including protein kinases and G-protein coupled receptors. While direct studies on this compound as a lead compound are not extensively documented in publicly available research, the activities of structurally similar pyrimidine derivatives provide a strong rationale for its inclusion in lead identification programs. For instance, various substituted pyrimidines have been identified as potent inhibitors of enzymes such as lymphocyte-specific kinase (Lck) and cyclin-dependent kinase 12 (CDK12), as well as antagonists for receptors like the human A(2A) adenosine (B11128) receptor. nih.govsigmaaldrich.comnp-mrd.org The isobutyl group at the 2-position of the pyrimidine ring can influence the molecule's lipophilicity and steric interactions within a target's binding site, potentially leading to improved potency and selectivity.
Future research in this area would involve screening this compound and its derivatives against a diverse panel of biological targets to identify novel hit compounds. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of these hits into viable lead compounds for various disease indications.
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has proven to be a powerful strategy for identifying novel drug candidates. This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. These initial fragment hits are then grown or linked together to generate more potent, drug-like molecules.
Given its relatively small size and molecular weight, this compound is an ideal candidate for inclusion in fragment libraries. The pyrimidine core can form key hydrogen bonding interactions with protein targets, while the 5-amino group and the 2-isobutyl group provide vectors for fragment elaboration. Although specific examples of this compound being used in an FBDD campaign are not yet prevalent in the literature, the general success of pyrimidine-containing fragments in discovering potent inhibitors underscores its potential. appchemical.com
A prospective FBDD campaign could involve screening this compound against a protein of interest using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Identification of a binding event would provide a starting point for the rational design and synthesis of more potent analogues.
Contributions to Materials Science and Supramolecular Chemistry
The application of pyrimidine derivatives is not limited to the biological realm. Their unique electronic and structural properties also make them intriguing building blocks for the creation of advanced materials and complex supramolecular assemblies.
Exploration as a Building Block for Advanced Materials
While specific research on the use of this compound in materials science is still in its nascent stages, the properties of related pyrimidine compounds suggest a promising future. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials can exhibit a range of interesting properties, including porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.
Future investigations could explore the synthesis of polymers or co-polymers incorporating the this compound monomer. The properties of the resulting materials, such as thermal stability, conductivity, and optical properties, would be of significant interest.
Self-Assembly Properties of this compound Derivatives
The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. The hydrogen bonding capabilities of the amino group and the nitrogen atoms in the pyrimidine ring of this compound make it a prime candidate for directing self-assembly processes.
By modifying the core structure with different functional groups, it may be possible to program the self-assembly of its derivatives into a variety of architectures, such as nanofibers, gels, or liquid crystals. These supramolecular materials could find applications in areas such as drug delivery, tissue engineering, and organic electronics. Research in this direction would involve the design and synthesis of various derivatives and the characterization of their self-assembly behavior using techniques like microscopy, spectroscopy, and scattering.
Development of Analytical Methodologies Utilizing this compound
As the interest in this compound and its derivatives grows, the need for robust analytical methods for their detection and quantification becomes increasingly important.
Currently, standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be the primary methods for identifying and quantifying this compound. Spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for its structural characterization.
Emerging Research Areas and Unexplored Potential
The structural motif of this compound positions it as a candidate for investigation across several burgeoning fields of research. While direct studies on this exact compound are limited, the activities of analogous pyrimidine derivatives provide a roadmap for future exploration.
Medicinal Chemistry and Drug Discovery: Pyrimidine derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. tandfonline.comgsconlinepress.commdpi.comnih.govnih.gov The 2-alkyl-5-aminopyrimidine structure, in particular, suggests potential as a scaffold for developing novel therapeutic agents. Areas of significant unexplored potential include:
Kinase Inhibition: Many pyrimidine-based compounds act as kinase inhibitors, which are crucial in cancer therapy. nih.gov The specific stereochemistry of the 2-(2-methylpropyl) group could offer unique binding interactions with kinase active sites, potentially leading to the development of selective inhibitors for kinases implicated in various cancers.
Antiviral and Antimicrobial Agents: The pyrimidine ring is a fundamental component of nucleobases, making its derivatives prime candidates for antiviral and antimicrobial drug development. gsconlinepress.com Research into the efficacy of this compound against a range of viruses and bacteria is a logical and promising avenue.
Anti-inflammatory Applications: Related pyrimidine compounds have demonstrated anti-inflammatory properties. gsconlinepress.com Investigating the potential of this compound to modulate inflammatory pathways, such as cyclooxygenase (COX) or cytokine signaling, could lead to new treatments for inflammatory disorders.
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is a critical aspect of developing drugs for CNS disorders. The physicochemical properties of this compound may render it a suitable candidate for exploring treatments for neurodegenerative diseases or other neurological conditions.
Materials Science: The nitrogen-rich pyrimidine core can participate in hydrogen bonding and coordination with metal ions. This opens up possibilities for its use in:
Organic Electronics: The electronic properties of pyrimidine derivatives could be harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic components.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine and pyrimidine nitrogens can act as ligands for metal centers, enabling the synthesis of novel coordination polymers or MOFs with potential applications in gas storage, catalysis, and sensing.
A summary of potential research areas is presented in the table below.
| Research Area | Potential Application | Rationale based on Analogous Compounds |
| Medicinal Chemistry | Kinase Inhibitors | Pyrimidine core is common in kinase inhibitor drugs. |
| Antiviral Agents | Pyrimidine is a key component of nucleosides. | |
| Anti-inflammatory Drugs | Other pyrimidine derivatives show anti-inflammatory activity. | |
| CNS Drug Discovery | Favorable physicochemical properties for blood-brain barrier penetration. | |
| Materials Science | Organic Electronics | Potential for charge transport and luminescent properties. |
| Coordination Polymers | Nitrogen atoms can act as ligands for metal ions. |
Challenges and Opportunities in this compound Research
The path to unlocking the full potential of this compound is not without its hurdles. However, these challenges also present significant opportunities for innovation in chemical synthesis and biological screening.
Synthetic Challenges and Opportunities: The synthesis of specifically substituted pyrimidines can be complex.
Regioselectivity: Achieving the desired substitution pattern on the pyrimidine ring without the formation of unwanted isomers is a common challenge. Developing novel, highly regioselective synthetic methods would be a significant advancement.
Scalability: Laboratory-scale syntheses may not be readily adaptable for large-scale production. The development of efficient and scalable synthetic routes is crucial for the commercial viability of any potential applications. nih.gov
Functionalization: Introducing further diversity to the molecule by modifying the isobutyl group or the amine functionality can be challenging. Overcoming these hurdles would allow for the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies. rsc.org
Biological Screening and Target Identification:
High-Throughput Screening: A major opportunity lies in the use of high-throughput screening (HTS) to test this compound and its derivatives against a wide range of biological targets. This could rapidly identify unexpected and valuable biological activities.
Target Deconvolution: If a biological activity is identified, determining the specific molecular target and mechanism of action can be a significant challenge. Modern chemical biology techniques, such as affinity chromatography and proteomics, will be instrumental in this process.
Drug Repurposing: Investigating whether this compound can be repurposed for new therapeutic uses is a promising and cost-effective research strategy. nih.gov
The table below outlines the key challenges and the corresponding opportunities in the research of this compound.
| Challenge | Opportunity |
| Synthesis: Achieving high regioselectivity in substitution reactions. | Development of novel and efficient synthetic methodologies. |
| Synthesis: Scalable and cost-effective production methods. | Innovation in process chemistry and green chemistry approaches. |
| Synthesis: Controlled functionalization of the core structure. | Creation of diverse chemical libraries for SAR studies. |
| Biology: Identifying novel biological activities. | Application of high-throughput screening technologies. |
| Biology: Determining the specific molecular targets. | Utilization of advanced chemical biology and proteomic techniques. |
Q & A
Q. How do computational models beyond QSAR improve the understanding of this compound's pharmacokinetics?
- Methodology :
- MD simulations : Analyze solvation free energy and membrane permeability in lipid bilayers (e.g., POPC membranes). Correlate with experimental Log D values .
- CYP450 metabolism prediction : Use ADMET Predictor™ to identify major oxidation sites (e.g., methylpropyl chain) and potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
